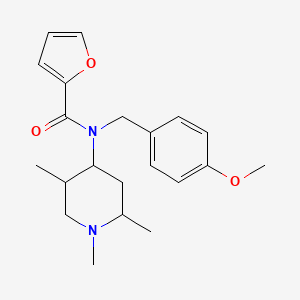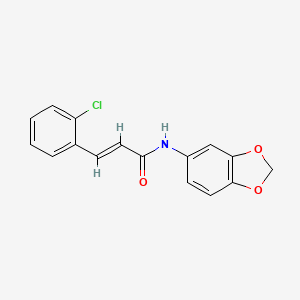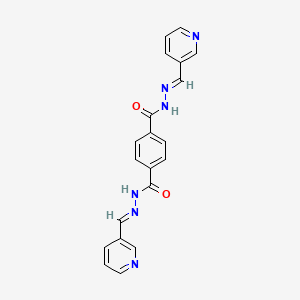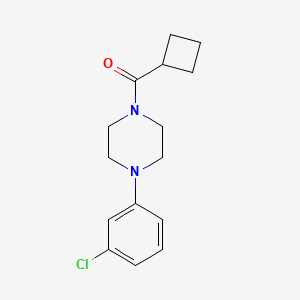
N-(4-methoxybenzyl)-N-(1,2,5-trimethyl-4-piperidinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves structural modifications to enhance their binding profiles or biological activities. For example, modifications on the amide bond and alkyl chain of related compounds can significantly affect their receptor affinity, as seen in studies on derivatives of high-affinity ligands for dopamine receptors (Perrone et al., 2000). Another approach involves the reaction of specific precursors with chlorosulfonyl isocyanate to yield novel derivatives with potential biological activities (El-Sawy et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves examining how modifications to the molecular framework affect biological activity and receptor affinity. For instance, the introduction of semirigid analogues to the molecular structure can maintain receptor affinity within a certain range, demonstrating the importance of molecular flexibility and rigidity in drug design (Perrone et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving the N-(4-methoxybenzyl) group, such as its oxidative removal under specific conditions, highlight the compound's reactivity and potential for further modification (Yamaura et al., 1985). These reactions are crucial for understanding the compound's versatility and functional group manipulations.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's applications in research and development. While specific studies on N-(4-methoxybenzyl)-N-(1,2,5-trimethyl-4-piperidinyl)-2-furamide's physical properties are not detailed here, analogous compounds' investigations provide insights into how such properties can influence biological activity and chemical stability.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and interaction with biological molecules, are essential for comprehending the compound's potential applications and safety profile. Studies on related compounds, such as the oxidative removal of protective groups or the synthesis of derivatives with enhanced biological activities, offer valuable information on the chemical behavior of such molecules (Yamaura et al., 1985; El-Sawy et al., 2013).
Aplicaciones Científicas De Investigación
Oxidative Removal Techniques
- Oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones : This study demonstrates the use of cerium(IV) diammonium nitrate for the oxidative removal of the N-(4-methoxybenzyl) group under mild conditions. This method could be applied in the synthesis and modification of complex organic molecules, including drugs and functional materials (M. Yamaura et al., 1985).
Pharmacological Applications
- Sigma receptor scintigraphy for breast cancer visualization : A study on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) showed its potential in visualizing primary breast tumors through sigma receptors, which are overexpressed on breast cancer cells. This indicates a possible diagnostic application of related compounds in oncology (V. Caveliers et al., 2002).
Synthetic Chemistry and Material Science
- Amidine protection for solution phase library synthesis : The study explores the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating a technique that could be useful in the parallel solution phase synthesis of complex organic libraries. Such methodologies are crucial for the development of new materials and pharmaceuticals (C. Bailey et al., 1999).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-15-13-22(3)16(2)12-19(15)23(21(24)20-6-5-11-26-20)14-17-7-9-18(25-4)10-8-17/h5-11,15-16,19H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTXCIMFRCHMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
![3-allyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596113.png)
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5596136.png)
![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)
![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)

![N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5596163.png)

![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)